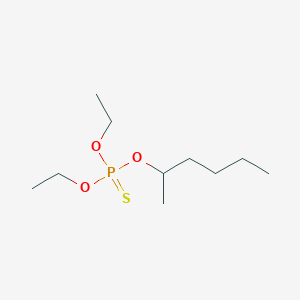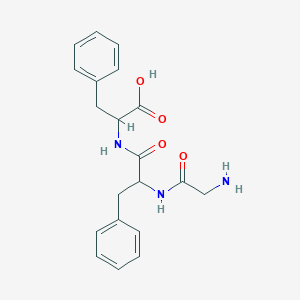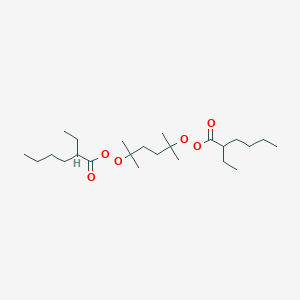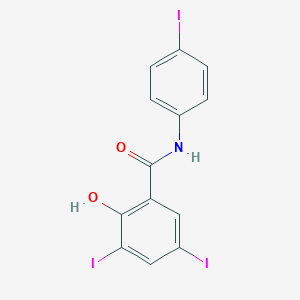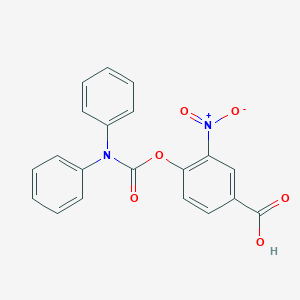
Propanamide, 2,2,3,3,3-pentafluoro-N-(2-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, 2,2,3,3,3-pentafluoro-N-(2-phenylethyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as PFPPE and is a member of the amide family. PFPPE is a colorless, odorless, and stable compound that is soluble in organic solvents.
Mécanisme D'action
The mechanism of action of PFPPE is not fully understood, but it is believed to interact with proteins and enzymes through non-covalent interactions. PFPPE has been shown to bind to the hydrophobic pockets of proteins and enzymes, altering their activity.
Effets Biochimiques Et Physiologiques
PFPPE has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and carbonic anhydrase. PFPPE has also been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PFPPE is its fluorescent properties, which make it an excellent probe for studying proteins and enzymes. PFPPE is also stable and easy to synthesize, making it a useful tool for researchers. However, PFPPE has some limitations, including its potential toxicity and limited solubility in water.
Orientations Futures
There are many potential future directions for research on PFPPE. One area of research is the development of PFPPE-based drugs for the treatment of various diseases. Another area of research is the study of the interaction of PFPPE with different proteins and enzymes, which could lead to the discovery of new drug targets. Additionally, the development of new synthesis methods for PFPPE could improve its purity and yield.
Méthodes De Synthèse
There are various methods to synthesize PFPPE, but the most common method is the reaction of 2-phenylethylamine with pentafluoropropionic anhydride in the presence of a base. This reaction results in the formation of PFPPE as the final product. The purity of the product can be improved by recrystallization or column chromatography.
Applications De Recherche Scientifique
PFPPE has been extensively studied for its potential applications in various fields. One of the most significant applications of PFPPE is in the field of fluorescence spectroscopy. PFPPE is a fluorescent probe that can be used to study the structure and dynamics of proteins. It has been used to study the binding of ligands to proteins and to monitor conformational changes in proteins.
PFPPE has also been studied for its potential applications in drug discovery. It has been shown to inhibit the activity of certain enzymes, making it a potential drug candidate for the treatment of various diseases. PFPPE has also been used as a molecular probe to study the function of certain enzymes.
Propriétés
Numéro CAS |
13230-93-8 |
|---|---|
Nom du produit |
Propanamide, 2,2,3,3,3-pentafluoro-N-(2-phenylethyl)- |
Formule moléculaire |
C11H10F5NO |
Poids moléculaire |
267.19 g/mol |
Nom IUPAC |
2,2,3,3,3-pentafluoro-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C11H10F5NO/c12-10(13,11(14,15)16)9(18)17-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,17,18) |
Clé InChI |
XIRHFOFYDXNUJU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C(C(F)(F)F)(F)F |
SMILES canonique |
C1=CC=C(C=C1)CCNC(=O)C(C(F)(F)F)(F)F |
Synonymes |
2,2,3,3,3-Pentafluoro-N-phenethylpropionamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



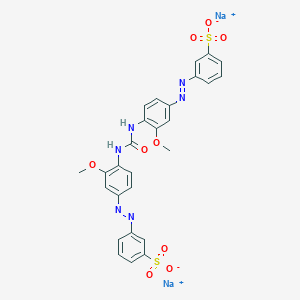
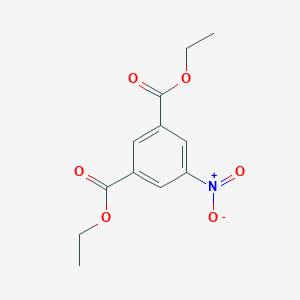

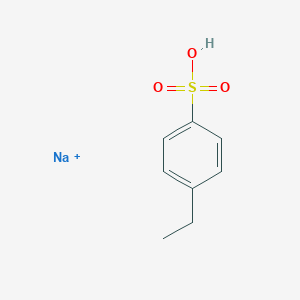
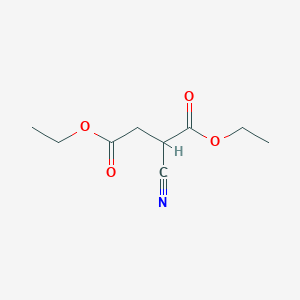
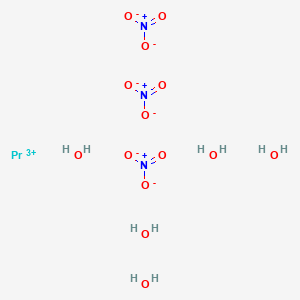
![(3S)-3,3aβ,4,5,5a,6,7,9,9aβ,9bα-Decahydro-3β,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8-dione](/img/structure/B77861.png)


